molecular formula C9H13NO3S B13726356 4-Hydroxy-3,N,N-trimethylbenzenesulfonamide

4-Hydroxy-3,N,N-trimethylbenzenesulfonamide

Cat. No.: B13726356
M. Wt: 215.27 g/mol
InChI Key: LKLLVMJSGPCCBU-UHFFFAOYSA-N
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Description

4-Hydroxy-3,N,N-trimethylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxy group and three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,N,N-trimethylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the hydroxy and methyl groups. One common method involves the reaction of 4-hydroxybenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,N,N-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-Hydroxy-3,N,N-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,N,N-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonamide groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N,N,3-trimethylbenzenesulfonamide: Similar structure with a bromine atom instead of a hydroxy group.

    4-Hydroxybenzenesulfonamide: Lacks the additional methyl groups.

    N,N-Dimethylbenzenesulfonamide: Lacks the hydroxy group.

Uniqueness

4-Hydroxy-3,N,N-trimethylbenzenesulfonamide is unique due to the presence of both hydroxy and multiple methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

4-hydroxy-N,N,3-trimethylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-7-6-8(4-5-9(7)11)14(12,13)10(2)3/h4-6,11H,1-3H3

InChI Key

LKLLVMJSGPCCBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)O

Origin of Product

United States

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